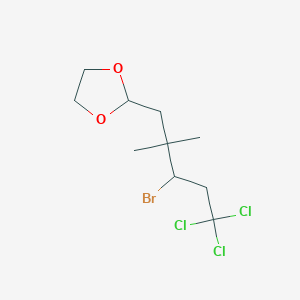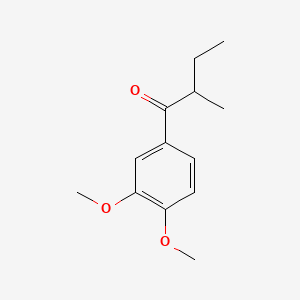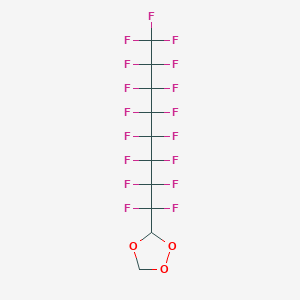
3-(Heptadecafluorooctyl)-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptadecafluorooctyl group imparts significant hydrophobicity and chemical stability to the molecule, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane typically involves the reaction of heptadecafluorooctyl alcohol with ozone. The reaction is carried out under controlled conditions to ensure the formation of the trioxolane ring. The process generally requires low temperatures and an inert atmosphere to prevent the decomposition of the intermediate ozonides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Heptadecafluorooctyl)-1,2,4-trioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane involves its interaction with biological membranes and proteins. The hydrophobic heptadecafluorooctyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The trioxolane ring can also participate in redox reactions, leading to the generation of reactive oxygen species that can further influence biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- Bis(heptadecafluorooctyl)phosphinic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is unique due to the presence of the trioxolane ring, which imparts distinct chemical reactivity compared to other fluorinated compounds. This structural feature allows it to participate in specific redox reactions and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
63967-43-1 |
|---|---|
Formule moléculaire |
C10H3F17O3 |
Poids moléculaire |
494.10 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H3F17O3/c11-3(12,2-28-1-29-30-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 |
Clé InChI |
JZLSJSIYEYSKCH-UHFFFAOYSA-N |
SMILES canonique |
C1OC(OO1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


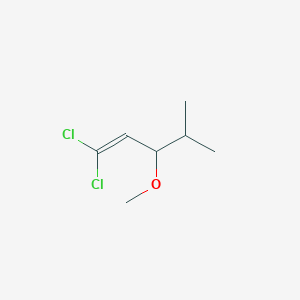

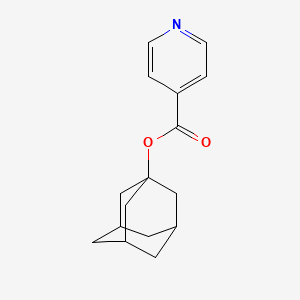
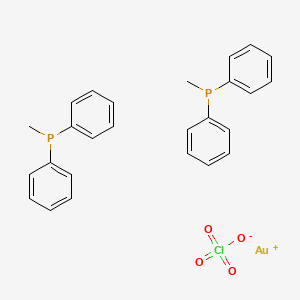

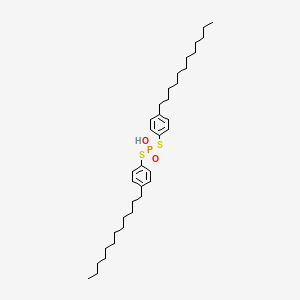
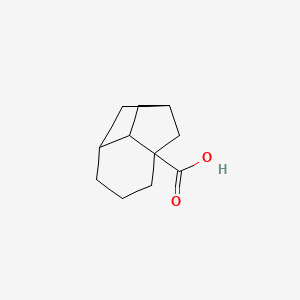
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
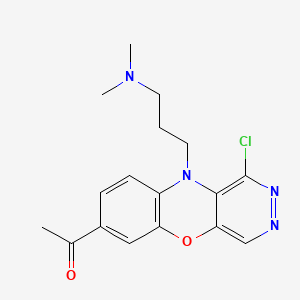

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
